molecular formula C17H14BrN5O3S B299636 5-bromo-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)nicotinamide

5-bromo-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)nicotinamide

Cat. No. B299636
M. Wt: 448.3 g/mol
InChI Key: GYNVMUVVEHCVHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)nicotinamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.

Scientific Research Applications

5-bromo-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)nicotinamide has been extensively studied for its potential applications in various areas of scientific research. It has been found to be effective in the treatment of cancer, inflammation, and autoimmune diseases. The compound has also shown promising results in the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Mechanism of Action

The mechanism of action of 5-bromo-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)nicotinamide involves the inhibition of specific enzymes and signaling pathways. The compound targets specific proteins and enzymes involved in the regulation of cell growth, inflammation, and immune response. By inhibiting these proteins and enzymes, the compound can effectively prevent the growth and proliferation of cancer cells and reduce inflammation and autoimmune responses.
Biochemical and Physiological Effects:
5-bromo-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)nicotinamide has been shown to have significant biochemical and physiological effects. It can effectively inhibit the growth and proliferation of cancer cells, reduce inflammation and autoimmune responses, and improve cognitive function in neurological disorders. The compound has also been found to have antioxidant properties, which can help protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-bromo-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)nicotinamide in lab experiments is its specificity and selectivity. The compound can effectively target specific proteins and enzymes, which can help researchers study the underlying mechanisms of various diseases. However, one of the limitations of using this compound is its potential toxicity. It is essential to use appropriate safety measures and protocols while handling this compound in lab experiments.

Future Directions

There are several future directions for the research and development of 5-bromo-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)nicotinamide. One of the main areas of focus is the development of new drugs based on this compound for the treatment of various diseases. Researchers are also studying the potential use of this compound in combination with other drugs to enhance its efficacy. Additionally, there is ongoing research to understand the underlying mechanisms of the compound's action and identify new targets for drug development.
Conclusion:
In conclusion, 5-bromo-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)nicotinamide is a promising compound with potential applications in various areas of scientific research. Its specificity and selectivity make it an attractive target for drug development. However, it is essential to use appropriate safety measures and protocols while handling this compound in lab experiments. Further research is needed to fully understand the underlying mechanisms of the compound's action and identify new targets for drug development.

Synthesis Methods

The synthesis of 5-bromo-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)nicotinamide involves the reaction of 4-(4-bromo-2-fluorophenyl)-1,3-dimethyl-2-pyrazolin-5-one with 4-aminobenzenesulfonamide and 4-cyanonicotinic acid. The reaction is carried out under specific conditions, and the final product is obtained after purification and isolation.

properties

Product Name

5-bromo-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)nicotinamide

Molecular Formula

C17H14BrN5O3S

Molecular Weight

448.3 g/mol

IUPAC Name

5-bromo-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]pyridine-3-carboxamide

InChI

InChI=1S/C17H14BrN5O3S/c1-11-6-7-20-17(21-11)23-27(25,26)15-4-2-14(3-5-15)22-16(24)12-8-13(18)10-19-9-12/h2-10H,1H3,(H,22,24)(H,20,21,23)

InChI Key

GYNVMUVVEHCVHD-UHFFFAOYSA-N

SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CN=C3)Br

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CN=C3)Br

Origin of Product

United States

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